molecular formula C12H15N3O B1491607 6-(Piperidin-3-ylmethoxy)nicotinonitrile CAS No. 1248121-04-1

6-(Piperidin-3-ylmethoxy)nicotinonitrile

Cat. No.: B1491607
CAS No.: 1248121-04-1
M. Wt: 217.27 g/mol
InChI Key: BVSNNUMWGOGSBD-UHFFFAOYSA-N
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Description

6-(Piperidin-3-ylmethoxy)nicotinonitrile is a nicotinonitrile derivative characterized by a piperidin-3-ylmethoxy substituent at the 6-position of the pyridine ring.

Properties

CAS No.

1248121-04-1

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

6-(piperidin-3-ylmethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C12H15N3O/c13-6-10-3-4-12(15-8-10)16-9-11-2-1-5-14-7-11/h3-4,8,11,14H,1-2,5,7,9H2

InChI Key

BVSNNUMWGOGSBD-UHFFFAOYSA-N

SMILES

C1CC(CNC1)COC2=NC=C(C=C2)C#N

Canonical SMILES

C1CC(CNC1)COC2=NC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinonitrile derivatives are a versatile class of compounds with diverse substituents influencing their physicochemical and biological properties. Below is a detailed comparison of 6-(Piperidin-3-ylmethoxy)nicotinonitrile with key analogs:

Structural Analogs and Commercial Availability
Compound Name Substituent Position/Group CAS Number Suppliers Key References
This compound 6-(Piperidin-3-ylmethoxy), 3-CN 1248121-04-1 1
6-(Piperidin-4-ylmethoxy)nicotinonitrile 6-(Piperidin-4-ylmethoxy), 3-CN 1249308-86-8 1
6-(Piperazin-1-yl)nicotinonitrile 6-Piperazinyl, 3-CN 334002-41-4 6
6-(4-Ethylpiperazin-1-yl)-5-methylnicotinonitrile 6-(4-Ethylpiperazinyl), 5-CH₃, 3-CN 1355179-57-5 3
6-[(1-Methylcyclobutyl)methoxy]nicotinic acid 6-(Methylcyclobutylmethoxy), 3-COOH N/A 2

Key Observations :

  • Spatial Orientation: The position of the piperidine substituent (3-yl vs. 4-yl) affects steric and electronic properties. For example, 6-(Piperidin-4-ylmethoxy)nicotinonitrile may exhibit distinct binding affinities compared to the 3-yl analog due to differences in spatial arrangement .
  • Commercial Accessibility: Piperazinyl derivatives (e.g., 6-(Piperazin-1-yl)nicotinonitrile) are more widely available, with six suppliers, suggesting greater industrial or research utility .
Pharmacological and Functional Activities

While this compound lacks direct activity data, insights can be drawn from related compounds:

Compound Class/Example Reported Activities Mechanism/Notes References
Nicotinonitrile derivatives Antimicrobial, Anticancer Pyridine ring interactions with enzymes (e.g., kinase inhibition)
6-(4-Methoxyphenyl)furan-2-yl Nicotinonitrile Corrosion inhibition (carbon steel) Adsorption on metal surfaces via π-electrons and lone pairs
6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile Antitumor, Enzyme inhibition Dihedral angles influence molecular stacking and receptor binding

Key Findings :

  • Antimicrobial/Anticancer: Derivatives with aryl or heteroaryl substituents (e.g., thiophene, aminophenyl) show enhanced activity due to improved π-π stacking and hydrogen bonding .
  • Corrosion Inhibition: Methoxy and nitrile groups in nicotinonitriles enhance adsorption on metal surfaces, as demonstrated in 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile .

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